Cas no 7561-54-8 (2-Amino-5’-adenylic acid)

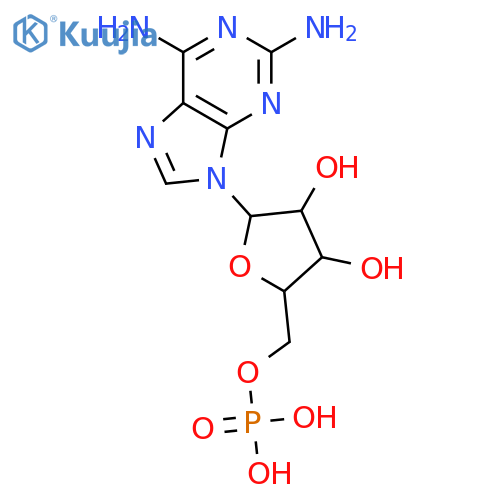

2-Amino-5’-adenylic acid structure

商品名:2-Amino-5’-adenylic acid

2-Amino-5’-adenylic acid 化学的及び物理的性質

名前と識別子

-

- 5'-Adenylic acid, 2-amino-

- [(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- 2-Amino-5'-adenylic acid

- {[(2R,3S,4R,5R)-5-(2,6-diamino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

- ((2R,3S,4R,5S)-5-(2,6-DIAMINO-9H-PURIN-9-YL)-3,4-DIHYDROXY-TETRAHYDROFURAN-2-YL)METHYL DIHYDROGEN PHOSPHATE

- DTXSID50388441

- SCHEMBL1885550

- [(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate

- ((2R,3S,4R,5R)-5-(2,6-Diamino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

- 7561-54-8

- 9H-Purine-2,6-diamine, 9-(5-O-phosphono-beta-D-ribofuranosyl)-

- Q27463691

- 2-aminoadenosine 5'-(dihydrogen phosphate)

- CHEMBL1234595

- 2-Amino-5’-adenylic acid

-

- インチ: InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1

- InChIKey: KQJMOJABMFAPCE-UUOKFMHZSA-N

- ほほえんだ: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N

計算された属性

- せいみつぶんしりょう: 362.07415

- どういたいしつりょう: 362.07398384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 12

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.9

- トポロジー分子極性表面積: 212Ų

じっけんとくせい

- PSA: 212.09

2-Amino-5’-adenylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

2-Amino-5’-adenylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A612520-10mg |

2-Amino-5’-adenylic acid |

7561-54-8 | 10mg |

$ 1642.00 | 2023-04-19 | ||

| TRC | A612520-5mg |

2-Amino-5’-adenylic acid |

7561-54-8 | 5mg |

$ 800.00 | 2023-09-08 | ||

| TRC | A612520-1mg |

2-Amino-5’-adenylic acid |

7561-54-8 | 1mg |

$ 207.00 | 2023-04-19 |

2-Amino-5’-adenylic acid 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

7561-54-8 (2-Amino-5’-adenylic acid) 関連製品

- 61-19-8(Adenosine monophosphate)

- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)

- 18422-05-4(Adenosine 5'-monophosphate monohydrate)

- 56-65-5(Adenosine 5'-Triphosphate)

- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)

- 60-92-4(Cyclic AMP)

- 58-64-0(Adenosine 5'-Diphosphate)

- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量